molecular formula C18H18N2OS B2434126 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide CAS No. 328539-94-2

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

Cat. No. B2434126
CAS RN: 328539-94-2
M. Wt: 310.42
InChI Key: WRVOFXSIXLGMAJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Cytotoxic Activities : Research on azetidine-2-one derivatives of 1H-benzimidazole, including compounds with similar structural motifs to N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide, has demonstrated significant antimicrobial and cytotoxic properties. These compounds show promise against bacterial infections and have been evaluated for their in vitro cytotoxic activity, showing good potential in targeted therapies (Noolvi et al., 2014).

  • Antitumor Activities : The study of 2-(4-aminophenyl)benzothiazoles has uncovered their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. These findings suggest a novel mechanism of action that may involve metabolism and biotransformation, presenting a promising avenue for the development of new anticancer drugs (Chua et al., 1999).

  • Design and Evaluation of Novel Compounds : A recent study focused on the synthesis of novel (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives, evaluating their cytotoxic activity. This research highlights the potential of these compounds in cancer treatment, with some derivatives showing considerable cytotoxic activity against human breast cell lines (Kolluri et al., 2020).

Mechanistic Insights and Synthesis Techniques

  • Metabolic Stability and PI3K/mTOR Inhibition : Investigation into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of 6,5-heterocyclic analogues. These studies are crucial for designing drugs with improved metabolic profiles, making them more effective for clinical use (Stec et al., 2011).

  • Synthesis and Structural Analysis : The synthesis of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, showcases advanced synthetic methodologies. These include microwave-assisted reactions and environmentally benign procedures, demonstrating the potential for efficient and sustainable drug synthesis (Wang et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not directly available from the search results.

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-7-8-16-14(9-12)15(11-19)18(22-16)20-17(21)10-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVOFXSIXLGMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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